6-(Pyridin-3-yl)pyridin-3-amine
Overview
Description
6-(Pyridin-3-yl)pyridin-3-amine is a chemical compound with the molecular formula C10H9N3 and a molecular weight of 171.2 . It is also known by the IUPAC name [2,3’-bipyridin]-5-amine . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of pyridin-3-yl compounds has been reported in several studies . For instance, one study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles . Another study reported the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis
The molecular structure of this compound contains multiple nitrogen atoms . The InChI code for this compound is 1S/C10H9N3/c11-9-3-4-10(13-7-9)8-2-1-5-12-6-8/h1-7H,11H2 .Chemical Reactions Analysis
Several chemical reactions involving pyridin-3-yl compounds have been reported . For example, one study reported a Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids to produce novel pyridine derivatives . Another study reported a cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine to provide access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature .Scientific Research Applications
Coordination Chemistry and Luminescent Properties
Research has highlighted the synthesis and coordination chemistry of pyridine derivatives, revealing their potential in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical properties. These compounds serve as versatile terpyridine analogues, offering a blend of advantages and disadvantages compared to more widely investigated terpyridines (Halcrow, 2005).
Tautomeric Behavior and Electronic Properties
N-(Pyridin-2-yl)thiazol-2-amine and its derivatives, closely related to "6-(Pyridin-3-yl)pyridin-3-amine," exhibit dynamic tautomeric behavior and divalent nitrogen character, influencing their electronic and structural properties. These features underline the compound's versatility in chemical synthesis and potential in electronic applications (Bhatia, Malkhede, & Bharatam, 2013).
Synthesis of Fused Heterocyclic Compounds
A study on the use of nucleophilic nitrenoids in gold-catalyzed reactions provides a direct route to imidazo-fused heterocyclic compounds. This method leverages pyridinium N-(heteroaryl)aminides for regioselective access to diverse imidazo-fused heteroaromatics, demonstrating the synthetic versatility of "this compound" and its analogs (Garzón & Davies, 2014).
Metal-Free Amide Bond Formation
A metal-free method for amide bond synthesis from thioacids and amines, catalyzed by pyridine derivatives, illustrates the compound's role in facilitating efficient and mild reactions. This approach is compatible with a wide range of substrates, highlighting its practicality in organic synthesis (Samanta et al., 2020).
Crystal Structure and DFT Studies
The crystal structure and DFT analysis of derivatives provide insights into their molecular geometry, electron distribution, and intramolecular interactions. These studies are crucial for understanding the electronic properties and reactivity of "this compound" related compounds, aiding in the design of materials with specific optical or electronic functions (Okuda, Umezono, & Okuno, 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to target the pi3k/akt pathway , which plays a crucial role in cell proliferation, cell cycle regulation, and apoptosis .
Mode of Action
Compounds with similar structures have been found to inhibit the pi3k/akt pathway , which could suggest a similar mode of action for 6-(Pyridin-3-yl)pyridin-3-amine.
Biochemical Pathways
Similar compounds have been found to affect the pi3k/akt pathway , which is involved in cell proliferation, cell cycle regulation, and apoptosis .
Pharmacokinetics
Similar compounds have been found to have poor oral bioavailability when their tpsa is greater than 140 a o .
Result of Action
Similar compounds have been found to cause cell cycle arrest and apoptosis .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature .
Safety and Hazards
The safety information for 6-(Pyridin-3-yl)pyridin-3-amine indicates that it is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Future Directions
The future directions for the research and development of 6-(Pyridin-3-yl)pyridin-3-amine and related compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. For instance, the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using magnesium oxide nanoparticles is a promising area of research . Additionally, the evaluation of the biological activities of these compounds, such as their anticancer, antibacterial, antifungal, and antioxidant activities, could provide valuable insights for the development of new therapeutic agents .
Biochemical Analysis
Biochemical Properties
It is known that pyridine compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the pyridine compound and the biomolecules it interacts with.
Cellular Effects
Pyridine compounds can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Understanding these pathways, including any enzymes or cofactors that the compound interacts with, could provide insights into its effects on metabolic flux or metabolite levels .
Properties
IUPAC Name |
6-pyridin-3-ylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-3-4-10(13-7-9)8-2-1-5-12-6-8/h1-7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQALCKYBOJWEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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